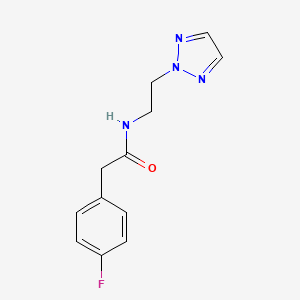

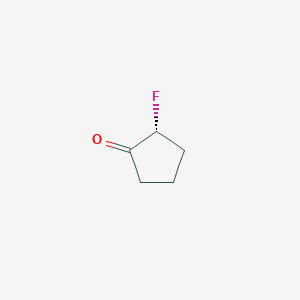

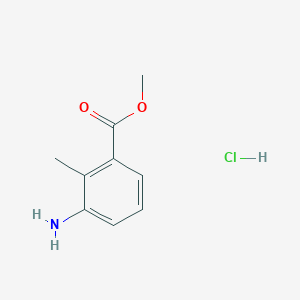

![molecular formula C22H20FN5O3 B2808618 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 921889-95-4](/img/structure/B2808618.png)

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It likely belongs to the class of organic compounds known as 2,3-diphenylfurans .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, N-1 benzylation has been used in the synthesis of related compounds .Molecular Structure Analysis

The structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds have shown promising results in in vitro studies for their activity against various bacterial strains and cancer cell lines. The synthesized compounds exhibited higher anticancer activity compared to reference drugs in some cases, demonstrating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity Enhancement

Research on pyrazolopyrimidinyl keto-esters has revealed their significant effect on enhancing the reactivity of certain enzymes, such as cellobiase. This indicates potential applications in biotechnology and pharmaceutical industries, where enzyme activity modulation is crucial (Abd & Awas, 2008).

Cytotoxic Activity Against Cancer Cells

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their cytotoxic activity against human cancer cell lines. These compounds were investigated for their potential to inhibit the proliferation of colon, lung, breast, and liver cancer cells, providing insights into their mechanisms of action and contributing to the development of new cancer therapies (Hassan, Hafez, Osman, & Ali, 2015).

Antiproliferative Activity and Molecular Docking Study

The design and synthesis of pyrazolopyrimidin-4-one derivatives have been undertaken with the goal of identifying compounds with marked antiproliferative activity. Such studies not only shed light on the potential therapeutic applications of these compounds but also employ molecular docking to understand their interaction with biological targets, providing a pathway for the rational design of more effective anticancer agents (Huang et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to inhibit various enzymes and receptors, leading to a range of biological effects

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

Similar compounds have been found to have potent inhibitory activity against various viruses . This suggests that the compound could potentially have antiviral effects.

Propiedades

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c1-31-17-8-6-15(7-9-17)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-4-2-3-5-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEPLFKQHGRWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

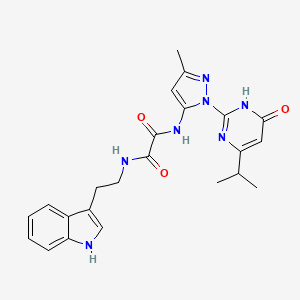

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2808549.png)

![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)